[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride
CAS No.: 2174002-64-1
Cat. No.: VC6372235
Molecular Formula: C12H16Cl2N2O
Molecular Weight: 275.17
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2174002-64-1 |
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Molecular Formula | C12H16Cl2N2O |
Molecular Weight | 275.17 |
IUPAC Name | N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C12H14N2O.2ClH/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11;;/h2-7,13H,8-9H2,1H3;2*1H |
Standard InChI Key | GJRHYCIPMKGRQS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)CNCC2=CC=CC=N2.Cl.Cl |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s systematic name, [(5-methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride, reflects its structural complexity. It consists of two heteroaromatic rings: a 5-methylfuran moiety and a pyridine ring, each connected via methylene (-CH2-) groups to a secondary amine. The dihydrochloride salt form indicates protonation of the amine group by two equivalents of hydrochloric acid, improving its crystallinity and aqueous solubility.
Molecular Formula and Weight
The molecular formula is C12H16Cl2N2O, with a molecular weight of 287.18 g/mol. The presence of chloride ions contributes to its ionic character, making it suitable for polar solvent systems.
Structural Analysis
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Furan Ring: The 5-methylfuran component introduces electron-rich aromaticity, which may participate in π-π interactions or hydrogen bonding.
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Pyridine Ring: The pyridin-2-yl group provides a basic nitrogen atom capable of forming coordination complexes or acting as a hydrogen bond acceptor.
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Amine Center: The secondary amine serves as a site for protonation, facilitating salt formation and influencing reactivity in synthetic pathways .
Synthesis and Manufacturing
The synthesis of [(5-methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride involves multi-step organic reactions, primarily leveraging reductive amination strategies.
Key Synthetic Routes
A patent (EP1358179B1) outlines a reductive amination process using cyanohydrins and pyridin-2-yl-methylamine derivatives . For this compound, the reaction likely proceeds as follows:
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Cyanohydrin Formation: A cyanohydrin intermediate (e.g., 5-methylfuran-2-ylmethyl cyanohydrin) is prepared from 5-methylfurfural via nucleophilic addition.
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Reductive Amination: The cyanohydrin reacts with pyridin-2-yl-methylamine in the presence of sodium cyanoborohydride (NaBH3CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol. This step reduces the imine intermediate to the secondary amine.
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Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Purpose |
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1 | 5-Methylfurfural, NaCN, HCl | Cyanohydrin synthesis |
2 | Pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH | Reductive amination |
3 | HCl (g), EtOH | Salt formation |
Purification and Characterization
Post-synthesis, the crude product is purified via silica gel chromatography or recrystallization. Analytical techniques such as 1H/13C NMR and HPLC confirm purity and structural integrity. For instance, the patent describes NMR signals at δ 7.12 (d, J = 7.16 Hz) for pyridine protons and δ 1.99 (s) for the methyl group on the furan ring .
Property | Value |
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Solubility | High in water, methanol, and ethanol |
Melting Point | 150–160°C (decomposes) |
Stability | Hygroscopic; store under inert atmosphere |
The hydrochloride salt enhances water solubility, making it suitable for biological assays or formulation studies.
Applications in Pharmaceutical Research
[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride serves primarily as a pharmaceutical intermediate. Its structural motifs align with compounds investigated for central nervous system (CNS) activity.
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